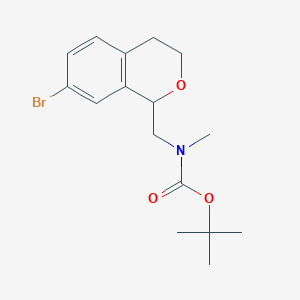
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is a stereoisomer of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by its three hydroxyl groups and a hydroxymethyl group, making it a unique derivative of proline. Its unique structure allows it to participate in various biochemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline typically involves the hydroxylation of L-proline. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that specifically hydroxylate proline. These enzymatic methods are advantageous due to their high specificity and mild reaction conditions, which reduce the need for harsh chemicals and high temperatures.
化学反応の分析
Types of Reactions
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to collagen synthesis and stability.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism by which (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline exerts its effects involves its interaction with enzymes and proteins. The hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as a substrate for enzymes involved in hydroxylation and other biochemical reactions, thereby participating in various metabolic pathways.
類似化合物との比較
Similar Compounds
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.
Hydroxyproline: Another hydroxylated derivative of proline, commonly found in collagen.
L-Proline: The parent compound, which lacks the additional hydroxyl groups.
Uniqueness
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H11NO5 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-1-2-4(9)5(10)3(7-2)6(11)12/h2-5,7-10H,1H2,(H,11,12) |
InChIキー |
OGDAGJPNPKUXMD-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(N1)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


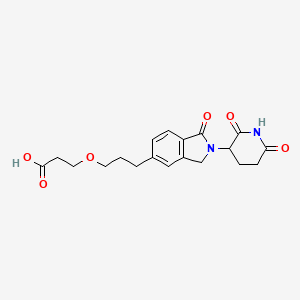
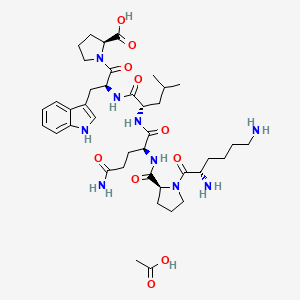
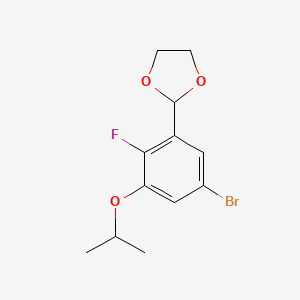
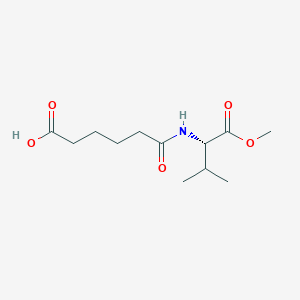
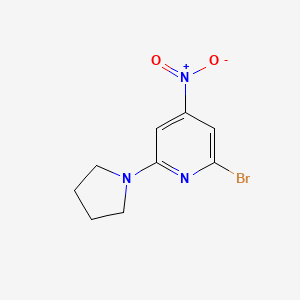
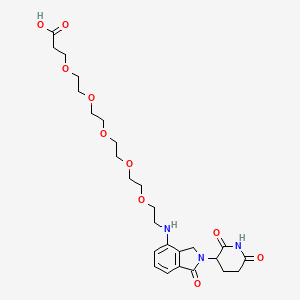
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
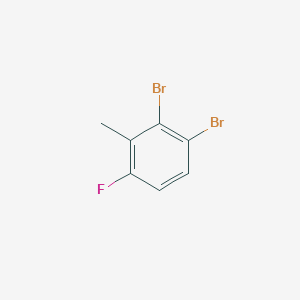
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)

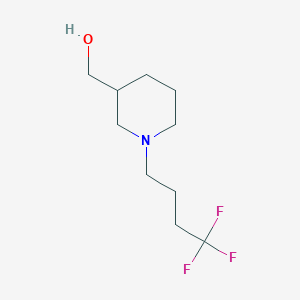
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)
